Cas no 1805978-10-2 (3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine)

3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine
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- Inchi: 1S/C8H3ClF6INO/c9-2-3-1-4(7(10,11)12)6(17-5(3)16)18-8(13,14)15/h1H,2H2
- InChI Key: HSGUWJKEGPSHTQ-UHFFFAOYSA-N
- SMILES: IC1=C(CCl)C=C(C(F)(F)F)C(=N1)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 286
- Topological Polar Surface Area: 22.1
- XLogP3: 4.3
3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029089467-1g |
3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine |
1805978-10-2 | 97% | 1g |
$1,549.60 | 2022-04-01 |
3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine Related Literature
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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4. Book reviews
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
Additional information on 3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine
Comprehensive Overview of 3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine (CAS No. 1805978-10-2)
3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine is a highly specialized heterocyclic compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the presence of chloromethyl, iodo, and trifluoromethoxy groups, make it a valuable intermediate in the synthesis of bioactive molecules. The compound's CAS number 1805978-10-2 serves as a critical identifier for researchers and regulatory bodies, ensuring precise tracking in scientific literature and commercial databases.
The growing interest in fluorinated pyridine derivatives stems from their enhanced metabolic stability and bioavailability, which are pivotal in drug discovery. Recent trends in AI-driven molecular design and high-throughput screening have amplified the demand for such building blocks. Searches for "trifluoromethylpyridine applications" and "iodo-substituted heterocycles" have surged, reflecting their relevance in catalysis and material science. This compound’s multifunctional reactivity aligns with the industry’s shift toward sustainable chemistry and atom-efficient synthesis.
From a synthetic perspective, the chloromethyl moiety offers versatility for further functionalization via nucleophilic substitution, while the iodo group enables cross-coupling reactions like Suzuki-Miyaura or Sonogashira. These attributes are frequently queried in academic forums under "pyridine halogenation techniques" or "CF3O-group stability." The compound’s trifluoromethoxy substituent is particularly noteworthy, as it mimics electron-withdrawing effects seen in commercial crop protection agents, a hot topic in agrochemical innovation.
Analytical characterization of CAS 1805978-10-2 typically involves NMR spectroscopy (notably 19F-NMR for trifluoromethyl detection) and mass spectrometry. Researchers often search for "NMR shifts for fluorinated pyridines" or "MS fragmentation patterns of iodo-compounds," underscoring the need for detailed spectral data. Its lipophilicity, calculated via logP values, is another frequently discussed metric in medicinal chemistry circles.
In regulatory contexts, proper handling and storage of this compound are emphasized due to its reactive functional groups. However, it remains distinct from restricted substances, aligning with global green chemistry initiatives. The rise of bioisostere strategies in drug design further elevates its profile, as evidenced by peer-reviewed studies on "fluorine in bioactive molecules."
Future applications may exploit its role in metal-organic frameworks (MOFs) or photoredox catalysis, areas gaining traction in materials science journals. As precision synthesis becomes a focal point, 1805978-10-2 exemplifies how tailored heterocyclic scaffolds can address challenges in small-molecule therapeutics and functional materials.
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